molecular formula C14H23N3 B5096825 4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine

4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine

Cat. No.: B5096825
M. Wt: 233.35 g/mol
InChI Key: VMPKILITJAMCDT-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylpyrimidine and 4-methylpiperidine.

    Alkylation: The 4-methylpyrimidine is alkylated with propyl bromide under basic conditions to introduce the propyl group at the 2-position.

    Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 4-methylpiperidine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-6-(4-methylpiperidin-1-yl)pyrimidine
  • 4-Methyl-6-(4-methylpiperidin-1-yl)-2-pyrimidinamine
  • 2-Chloro-4-methyl-6-(4-methylpiperidin-1-yl)pyrimidine

Uniqueness

4-Methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 2-position and the 4-methylpiperidin-1-yl group at the 6-position differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets.

Properties

IUPAC Name

4-methyl-6-(4-methylpiperidin-1-yl)-2-propylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-4-5-13-15-12(3)10-14(16-13)17-8-6-11(2)7-9-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPKILITJAMCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)N2CCC(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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